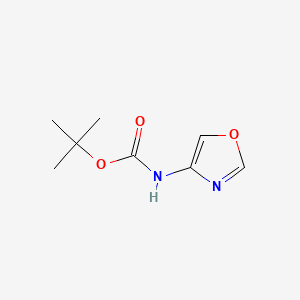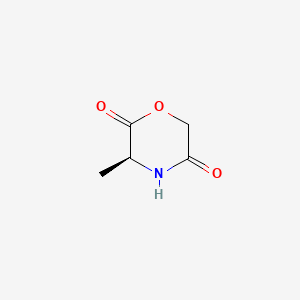
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester (EDE) is a polyunsaturated fatty acid (PUFA) derived from the omega-6 family of fatty acids. It is a naturally occurring fatty acid found in various foods, including fish, eggs, and nuts. EDE has been studied for its potential health benefits, including its potential to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels. It has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as diabetes and cardiovascular diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester involves the conversion of eicosapentaenoic acid to the desired product through a series of reactions.
Starting Materials
Eicosapentaenoic acid, Ethanol, Sodium ethoxide, Hydrochloric acid, Sodium chloride, Magnesium sulfate, Sodium bicarbonate, Ethyl iodide
Reaction
1. Eicosapentaenoic acid is treated with ethanol and sodium ethoxide to form ethyl eicosapentaenoate., 2. Ethyl eicosapentaenoate is then treated with hydrochloric acid to form eicosapentaenoic acid., 3. Eicosapentaenoic acid is reacted with magnesium sulfate to form the magnesium salt of eicosapentaenoic acid., 4. The magnesium salt of eicosapentaenoic acid is then reacted with ethyl iodide to form (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester., 5. The product is purified by washing with sodium bicarbonate and sodium chloride solution.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been studied for its potential applications in the medical and scientific fields. It has been studied for its potential to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels. It has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as diabetes, cardiovascular diseases, and cancer. Additionally, (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been studied for its potential to be used as a food additive and as a dietary supplement.
Wirkmechanismus
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is not fully understood. However, it is believed that (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has anti-inflammatory properties and can modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been found to have antioxidant properties and can inhibit the activity of certain enzymes, such as xanthine oxidase.
Biochemische Und Physiologische Effekte
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve insulin sensitivity, and reduce cholesterol levels. Additionally, it has been found to have anti-cancer properties, improve cognitive function, and reduce the risk of developing certain diseases, such as cardiovascular diseases and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester from other fatty acids, such as LA and GLA, making it an ideal choice for laboratory experiments. However, there are some limitations to using (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not as stable as other fatty acids, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
The potential applications of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester are vast and its potential to be used in therapeutic and medical applications is promising. Future research should focus on the potential of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester to be used as a therapeutic agent in the treatment of various diseases, such as diabetes, cardiovascular diseases, and cancer. Additionally, further research should be conducted to better understand the biochemical and physiological effects of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester and to identify potential new applications. Finally, further research should be conducted to develop new synthesis methods for (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester, as well as methods to improve the stability and solubility of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester.
Eigenschaften
CAS-Nummer |
1187888-75-0 |
|---|---|
Produktname |
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester |
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.56 |
IUPAC-Name |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
InChI-Schlüssel |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Synonyme |
(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester; (5Z,11Z)-Eicosadienoic Acid Ethyl Ester; Keteleeronic Acid Ethyl Ester; all-cis-5,11-Eicosadienoic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
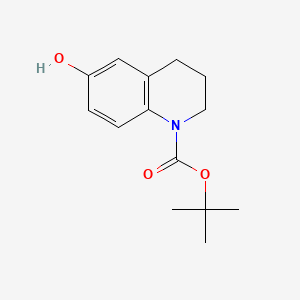
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
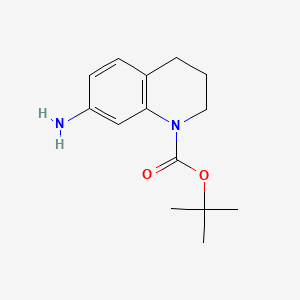
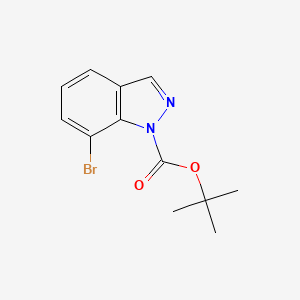
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
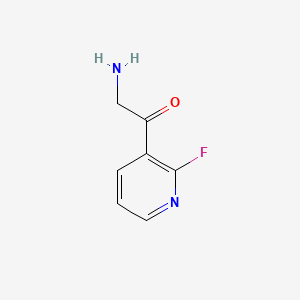
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
